[6-(Benzyloxy)hex-2-en-1-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-(Benzyloxy)hex-2-en-1-yl]benzene is an organic compound characterized by a benzene ring attached to a hex-2-en-1-yl chain, which is further substituted with a benzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Benzyloxy)hex-2-en-1-yl]benzene typically involves the following steps:
Formation of the Hex-2-en-1-yl Chain: This can be achieved through the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with an alcohol in the presence of a base.
Coupling with Benzene: The final step involves coupling the hex-2-en-1-yl chain with benzene, which can be achieved through a Friedel-Crafts alkylation reaction using a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [6-(Benzyloxy)hex-2-en-1-yl]benzene can undergo oxidation reactions, where the benzyloxy group is oxidized to form a benzaldehyde derivative.
Reduction: The compound can be reduced to form a saturated hexyl chain, resulting in [6-(Benzyloxy)hexyl]benzene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Saturated hexyl derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
[6-(Benzyloxy)hex-2-en-1-yl]benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [6-(Benzyloxy)hex-2-en-1-yl]benzene involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the hex-2-en-1-yl chain provides hydrophobic interactions. These interactions can modulate the activity of biological pathways and influence the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
[6-(Methoxy)hex-2-en-1-yl]benzene: Similar structure but with a methoxy group instead of a benzyloxy group.
[6-(Ethoxy)hex-2-en-1-yl]benzene: Similar structure but with an ethoxy group instead of a benzyloxy group.
[6-(Phenoxy)hex-2-en-1-yl]benzene: Similar structure but with a phenoxy group instead of a benzyloxy group.
Uniqueness
[6-(Benzyloxy)hex-2-en-1-yl]benzene is unique due to the presence of the benzyloxy group, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with other molecules, making it valuable for various applications in research and industry.
Properties
CAS No. |
654068-35-6 |
---|---|
Molecular Formula |
C19H22O |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
6-phenylhex-4-enoxymethylbenzene |
InChI |
InChI=1S/C19H22O/c1(5-11-18-12-6-3-7-13-18)2-10-16-20-17-19-14-8-4-9-15-19/h1,3-9,12-15H,2,10-11,16-17H2 |
InChI Key |
YCJLYQUUILUVHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC=CCCCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.